4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylidene group and a 3,4-dichlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the 3,4-dichlorophenyl group to the piperidine ring using reagents such as dichlorophenyl isocyanate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dichlorophenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both cyclopropylidene and dichlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-4-3-12(9-14(13)17)18-15(20)19-7-5-11(6-8-19)10-1-2-10/h3-4,9H,1-2,5-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLYJGCTTQFOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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